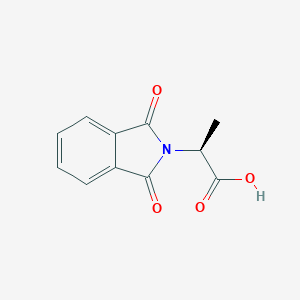

Phthaloyl-L-alanine

Vue d'ensemble

Description

Phthaloyl-L-alanine, also known as this compound, is a useful research compound. Its molecular formula is C11H9NO4 and its molecular weight is 219.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Phthaloyl-L-alanine, also known as PHT-ALA-OH, primarily targets inflammatory and immunomodulatory pathways . It has been found to suppress nitric oxide production in murine cells stimulated with lipopolysaccharide . Nitric oxide is a key mediator of inflammation and immune response, and its overproduction can lead to pathological conditions .

Mode of Action

This compound interacts with its targets by suppressing the production of nitric oxide, a key inflammatory mediator . This suppression results in a decrease in inflammation and modulation of the immune response .

Biochemical Pathways

It is known that the compound has an impact on the pathways involving nitric oxide, a key mediator in inflammation and immune response . By suppressing nitric oxide production, this compound can modulate these pathways and their downstream effects .

Result of Action

The primary result of this compound’s action is the suppression of nitric oxide production, leading to anti-inflammatory and immunomodulatory effects . This suppression can decrease inflammation and modulate the immune response, potentially making the compound useful in the treatment of conditions involving excessive inflammation or immune response .

Analyse Biochimique

Biochemical Properties

Phthaloyl-L-alanine interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been found to suppress nitric oxide production in murine cells stimulated with lipopolysaccharide . This interaction suggests that this compound may play a role in modulating inflammatory responses at the biochemical level.

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes. Most notably, it has been found to exhibit anti-inflammatory activity . It effectively suppresses nitric oxide production in murine cells stimulated with lipopolysaccharide . This suggests that this compound may influence cell function by modulating inflammatory responses.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. For instance, it has been found to inhibit the production of nitric oxide in murine cells stimulated with lipopolysaccharide . This suggests that this compound may exert its effects at the molecular level by modulating the activity of enzymes involved in nitric oxide production.

Temporal Effects in Laboratory Settings

It has been found that this compound derivatives exhibit anti-inflammatory activity , suggesting that they may have long-term effects on cellular function.

Dosage Effects in Animal Models

Given its observed anti-inflammatory activity , it is plausible that different dosages of this compound may have varying effects on inflammation in animal models.

Metabolic Pathways

Given that it is a derivative of the amino acid alanine , it is likely that it is involved in amino acid metabolism.

Activité Biologique

Phthaloyl-L-alanine, a derivative of the amino acid L-alanine, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, particularly in its phthaloyl form, exhibits significant potential in various therapeutic applications, including anti-inflammatory and antimicrobial properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and synthesizing data into informative tables.

Chemical Structure and Synthesis

This compound can be synthesized through the reaction of phthaloyl chloride with L-alanine. The resulting compound features a phthaloyl group that enhances its electrophilic character, making it suitable for further chemical modifications and biological evaluations.

Biological Activities

1. Anti-inflammatory Properties

Research indicates that N-phthaloyl derivatives exhibit notable anti-inflammatory effects. For example, studies have shown that N-phthaloyl isoleucine and phenylalanine possess significant anti-inflammatory activity, suggesting that similar derivatives like this compound may also contribute to this therapeutic effect .

2. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various bacterial strains. In vitro studies have indicated that carboxamides derived from N-phthaloyl-α-amino acids show effective antibacterial activity, particularly against Gram-positive bacteria . This suggests a potential role for this compound in developing new antimicrobial agents.

3. Immunomodulatory Effects

The compound has been linked to immunomodulatory activity, which is crucial for modulating immune responses in various diseases. For instance, (S)-N-phthaloyltryptophan has shown a relatively high rate of immunomodulation, indicating that this compound may share similar properties .

Table 1: Summary of Biological Activities

Cytotoxicity Studies

Cytotoxicity assays have shown that this compound derivatives can induce apoptosis in various cancer cell lines. For example, compounds derived from N-phthaloylglycine and N-phthaloyl-L-alanine have been tested against human tumor cell lines such as A549 (lung carcinoma) and HCT-116 (colon cancer), demonstrating significant cytotoxic effects . The mechanisms involved include the activation of caspases and disruption of cell cycle phases.

The biological activities of this compound are attributed to its ability to interact with various biomolecules through specific binding mechanisms. Its phthaloyl group enhances reactivity with proteins and enzymes, facilitating its role in biological processes such as enzyme inhibition and receptor modulation.

Applications De Recherche Scientifique

Medicinal Chemistry

Phthaloyl-L-alanine exhibits notable pharmacological properties, particularly in anti-inflammatory and immunomodulatory activities.

- Anti-Inflammatory Activity : Research indicates that this compound derivatives can reduce lipopolysaccharide-induced nitric oxide production in vitro, suggesting their potential as anti-inflammatory agents. For instance, studies have shown that certain derivatives stimulate spleen cell proliferation without cytotoxic effects, highlighting their therapeutic promise in managing inflammatory conditions .

- Immunomodulatory Effects : this compound has been investigated for its immunomodulatory properties, showing effectiveness against mycobacterial infections such as tuberculous meningitis. This suggests that the compound may play a role in enhancing immune responses .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis, particularly in the preparation of modified peptides and other bioactive compounds.

- Peptide Synthesis : The compound can be utilized to synthesize various peptide derivatives with altered properties that can be studied for their interactions with biological targets. This application is crucial for developing new therapeutic agents .

- Chiral Pool : As a chiral molecule, this compound can be employed as a chiral pool for the synthesis of other chiral compounds. Its structural features allow chemists to create complex molecules with specific stereochemistry .

Coordination Chemistry

This compound has been used in coordination chemistry to form complexes with metal ions, which exhibit unique properties.

- Metal Complexes : The reaction of this compound with various metal ions has led to the formation of coordination compounds that demonstrate significant biological activity against human tumor cell lines. These complexes are being explored for their potential use in cancer therapy due to their high cytotoxicity against diverse cancer cell types .

Data Summary

Case Studies

- Anti-Inflammatory Study : A study evaluated the effects of this compound on carrageenan-induced inflammation models. Results indicated a significant reduction in inflammatory markers, supporting its potential as an anti-inflammatory agent .

- Peptide Derivative Research : Researchers synthesized novel peptide derivatives using this compound as a precursor. The derivatives showed promising biological activities, demonstrating the versatility of this compound in drug development .

- Coordination Complexes : Investigations into triphenyltin(IV) chloride complexes derived from this compound revealed high cytotoxicity against multiple human tumor cell lines, indicating potential applications in cancer treatment .

Propriétés

IUPAC Name |

(2S)-2-(1,3-dioxoisoindol-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-6(11(15)16)12-9(13)7-4-2-3-5-8(7)10(12)14/h2-6H,1H3,(H,15,16)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWUITKBAWTEAQ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352170 | |

| Record name | Phthaloyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4192-28-3 | |

| Record name | Phthaloyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.